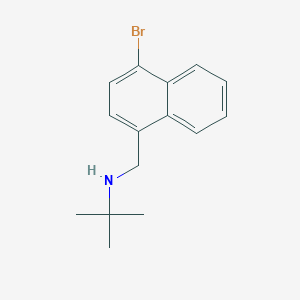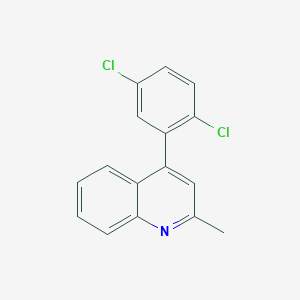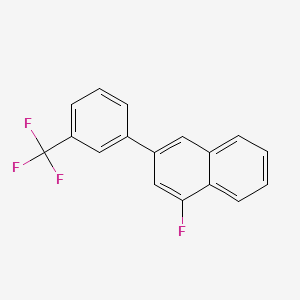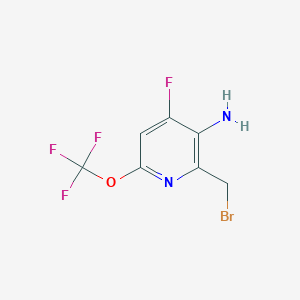
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a chemical compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a bromine atom, which can significantly influence its reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 3-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hydroquinone derivative.
Oxidation Reactions: It can undergo further oxidation to form more complex quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: The major products are the substituted naphthoquinone derivatives.
Reduction Reactions: The major product is the corresponding hydroquinone derivative.
Oxidation Reactions: The major products are more complex quinone derivatives.
Applications De Recherche Scientifique
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induction of oxidative stress can lead to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 3-Iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
Comparison
Compared to its analogs, 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and binding affinity to targets.
Propriétés
Numéro CAS |
62051-37-0 |
|---|---|
Formule moléculaire |
C12H7BrO4 |
Poids moléculaire |
295.08 g/mol |
Nom IUPAC |
(3-bromo-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H7BrO4/c1-6(14)17-12-9(13)10(15)7-4-2-3-5-8(7)11(12)16/h2-5H,1H3 |
Clé InChI |
SMABGKQTRQJUBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)


![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)




